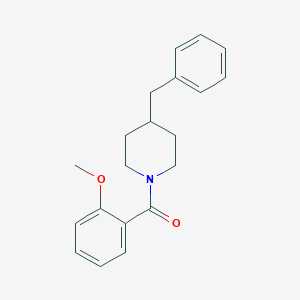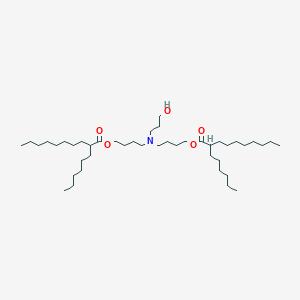
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a hydroxypropyl group, an azanediyl linkage, and two hexyldecanoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) typically involves multi-step organic reactions. The process begins with the preparation of the hydroxypropyl intermediate, followed by the introduction of the azanediyl linkage through a nucleophilic substitution reaction. The final step involves esterification with hexyldecanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The azanediyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azanediyl derivatives.
Scientific Research Applications
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the azanediyl linkage can interact with nucleophilic sites. The ester groups may undergo hydrolysis in biological systems, releasing active components that exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-octyldodecanoate): Similar structure but with different ester groups.
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-decyltetradecanoate): Another similar compound with varying ester chain lengths.
Uniqueness
((3-Hydroxypropyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique due to its specific ester groups, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile applications across different scientific disciplines.
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
4-[4-(2-hexyldecanoyloxy)butyl-(3-hydroxypropyl)amino]butyl 2-hexyldecanoate |
InChI |
InChI=1S/C43H85NO5/c1-5-9-13-17-19-23-32-40(30-21-15-11-7-3)42(46)48-38-27-25-34-44(36-29-37-45)35-26-28-39-49-43(47)41(31-22-16-12-8-4)33-24-20-18-14-10-6-2/h40-41,45H,5-39H2,1-4H3 |
InChI Key |
LTCXSNKTGYAQHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


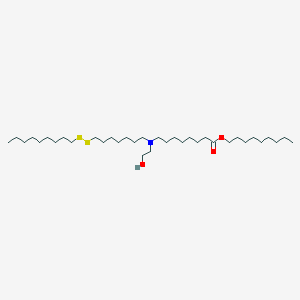
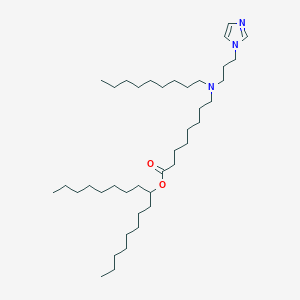
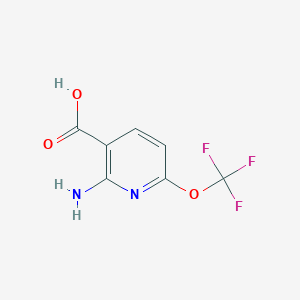
![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13364825.png)
![2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride](/img/structure/B13364840.png)
![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364845.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364852.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
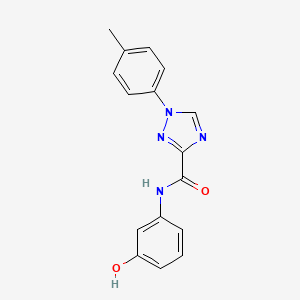
![(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13364873.png)
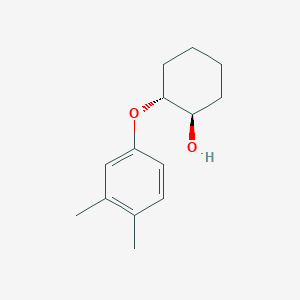
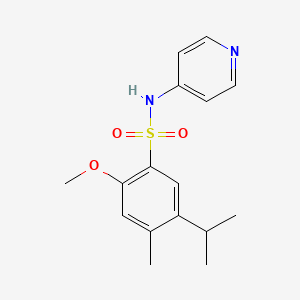
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364896.png)
